N-Benzoyl-DL-alanine chemical properties and structure
N-Benzoyl-DL-alanine chemical properties and structure
An In-depth Technical Guide to N-Benzoyl-DL-alanine: Chemical Properties, Synthesis, and Applications
Abstract
N-Benzoyl-DL-alanine is a protected amino acid derivative with significant utility in synthetic organic chemistry and biochemical research. As an N-acyl derivative of the racemic amino acid DL-alanine, it serves as a crucial building block in peptide synthesis and as an intermediate in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and purification, a thorough analysis of its structural characterization, and a discussion of its key applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.
Molecular Structure and Physicochemical Properties
N-Benzoyl-DL-alanine, with the IUPAC name 2-benzamidopropanoic acid, is structurally characterized by an alanine backbone where the amino group is acylated with a benzoyl group.[1] This modification imparts specific chemical properties, rendering the amino group unreactive during subsequent chemical transformations, a critical feature for its application in peptide synthesis.[2] The molecule exists as a racemic mixture, containing equal amounts of the N-Benzoyl-D-alanine and N-Benzoyl-L-alanine enantiomers.[2]
The introduction of the hydrophobic benzoyl group significantly influences its physical properties compared to the parent amino acid, DL-alanine. It appears as a white to off-white crystalline solid and exhibits limited solubility in water but is more soluble in polar organic solvents and aqueous alkaline solutions.[3][4][5] The increase in solubility under basic conditions is due to the deprotonation of the carboxylic acid moiety.[3]
Key Physicochemical Data
The fundamental properties of N-Benzoyl-DL-alanine are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1205-02-3 | [1][6][7] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][6] |
| Molecular Weight | 193.20 g/mol | [1][2][7] |
| Appearance | White crystalline powder or crystals | [4][5][8] |
| Melting Point | 160.0 - 170.0 °C | [4][6] |
| Solubility | Very slightly soluble in water. Soluble in polar organic solvents. | [3][5][6] |
| IUPAC Name | 2-benzamidopropanoic acid | [1] |
| Synonyms | Benzoyl-DL-alanine, DL-N-Benzoylalanine, 2-(Phenylformamido)propanoic acid | [1][7][8] |
| pKa (Predicted) | 3.86 ± 0.10 | [5] |
| XLogP3 | 1.2 | [1][8] |
Synthesis and Purification
The most prevalent and efficient method for the synthesis of N-Benzoyl-DL-alanine is the Schotten-Baumann reaction. This involves the acylation of DL-alanine with benzoyl chloride in an aqueous alkaline medium.[2] The base, typically sodium hydroxide, serves two critical functions: it deprotonates the amino group of alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond.
Caption: Schotten-Baumann synthesis of N-Benzoyl-DL-alanine.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis and purification of N-Benzoyl-DL-alanine.
Materials:
-
DL-Alanine
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Ice bath, magnetic stirrer, beakers, Erlenmeyer flask, Büchner funnel
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve DL-alanine in an aqueous solution of 2N sodium hydroxide. Maintain the temperature of the solution between 0-5 °C using an ice bath.[9]
-
Acylation: While vigorously stirring the cooled alanine solution, slowly and alternately add benzoyl chloride and a 2N sodium hydroxide solution in portions.[3][9] It is crucial to maintain the reaction mixture at a basic pH (9-10) throughout the addition to ensure the amino group remains deprotonated and to neutralize the HCl byproduct.[3]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.[2]
-
Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches approximately 2.[2][9] N-Benzoyl-DL-alanine, being poorly soluble in acidic aqueous solution, will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and other water-soluble impurities.
-
Purification (Recrystallization): Purify the crude product by recrystallization.[2] A common solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure N-Benzoyl-DL-alanine.
Structural Elucidation and Analytical Characterization
The identity and purity of synthesized N-Benzoyl-DL-alanine are confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Key resonances include a doublet for the methyl protons (CH₃), a multiplet for the alpha-proton (α-CH), a broad singlet for the amide proton (NH), and multiplets in the aromatic region for the benzoyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, the carboxylic acid carbonyl, the amide carbonyl, and the aromatic carbons of the benzoyl group.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and another C=O stretch (Amide I band) from the amide group.[1][7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of N-Benzoyl-DL-alanine.[7][11]
Applications in Research and Drug Development
N-Benzoyl-DL-alanine is a valuable compound with several key applications in scientific research and industry.
Caption: Key applications of N-Benzoyl-DL-alanine.
Peptide Synthesis
A primary application of N-Benzoyl-DL-alanine is in peptide synthesis. The benzoyl (Bz) group serves as a robust protecting group for the amine functionality of alanine.[2] This protection prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds at the C-terminus. The benzoyl group can be incorporated to improve the stability of peptides against enzymatic degradation by aminopeptidases.[3]
Pharmaceutical Intermediate
N-Benzoyl-DL-alanine is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[12][13] The benzoyl group can introduce a necessary hydrophobic character to a molecule, potentially enhancing its binding affinity to biological targets like proteins and enzymes.[3] While the DL-racemic form is used in syntheses where the stereocenter is not critical or will be resolved later, the individual L- and D-enantiomers are crucial for asymmetric synthesis, acting as chiral building blocks for stereochemically defined active pharmaceutical ingredients (APIs).[3][14]
Biochemical Research
The compound is also employed in biochemical research to study enzyme-substrate interactions.[2] Specifically, it has been used in studies involving proteases such as carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues. By modifying the alanine residue, researchers can investigate the specificity and mechanism of these enzymes.[2]
Safety and Handling
According to safety data sheets (SDS), N-Benzoyl-DL-alanine is not classified as a hazardous substance.[15][16] However, as with all laboratory chemicals, appropriate safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[16][17]
-
Handling: Avoid creating dust when handling the solid material. Ensure adequate ventilation in the work area. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water.[15][16]
Conclusion
N-Benzoyl-DL-alanine is a foundational molecule in the field of synthetic chemistry. Its utility stems from the stable benzoyl protection of the amino group, which facilitates its use in complex synthetic pathways such as peptide construction and pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in research and development. This guide provides the core technical knowledge required by scientists to leverage this versatile compound in their work.
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Cheméo. Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). [Link]
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PrepChem.com. Synthesis of N-benzoyl L-alanine. [Link]
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